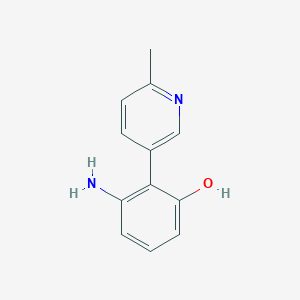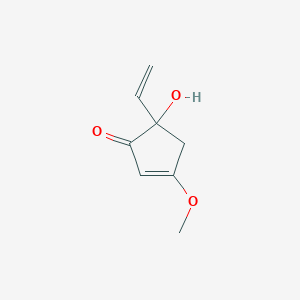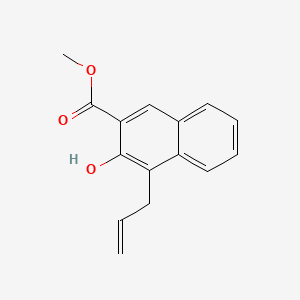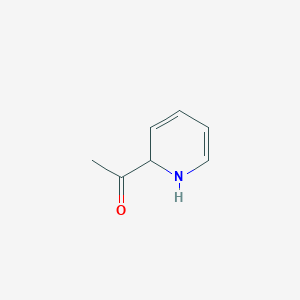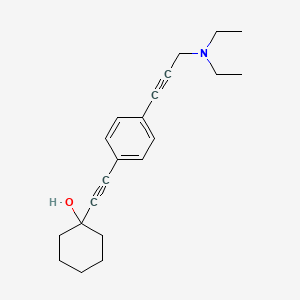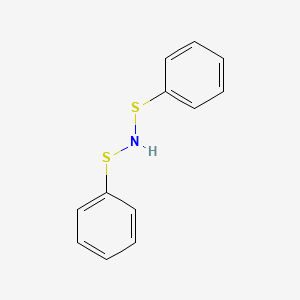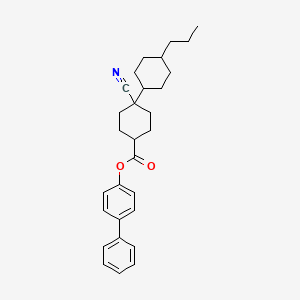
4-Cyano-4'-biphenylyl trans-4-(4-propylcyclohexyl)-1-cyclohexanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyano-4’-biphenylyl trans-4-(4-propylcyclohexyl)-1-cyclohexanecarboxylate is a complex organic compound known for its unique structural properties. It is often used in various scientific research applications due to its stability and reactivity. The compound is characterized by the presence of a cyano group, biphenyl structure, and a cyclohexyl ring, which contribute to its distinct chemical behavior .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyano-4’-biphenylyl trans-4-(4-propylcyclohexyl)-1-cyclohexanecarboxylate typically involves multiple steps, including the formation of the biphenyl core, introduction of the cyano group, and attachment of the cyclohexyl ring. Common reagents used in these reactions include bromobenzene, sodium cyanide, and cyclohexanecarboxylic acid .
Industrial Production Methods
Industrial production of this compound often employs large-scale organic synthesis techniques, ensuring high yield and purity. The process may involve catalytic hydrogenation, Grignard reactions, and esterification under controlled conditions to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions
4-Cyano-4’-biphenylyl trans-4-(4-propylcyclohexyl)-1-cyclohexanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine.
Substitution: The biphenyl structure allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas are often used.
Substitution: Reagents like halogens, alkyl halides, and acids are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
4-Cyano-4’-biphenylyl trans-4-(4-propylcyclohexyl)-1-cyclohexanecarboxylate is utilized in various fields of scientific research:
Chemistry: It serves as a precursor for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular processes.
Medicine: Research into its potential therapeutic applications, including drug development and pharmacological studies, is ongoing.
Industry: It is employed in the production of advanced materials, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 4-Cyano-4’-biphenylyl trans-4-(4-propylcyclohexyl)-1-cyclohexanecarboxylate involves its interaction with specific molecular targets. The cyano group and biphenyl structure allow it to bind to enzymes and receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
Similar Compounds
4-Cyano-4’-biphenylyl 4-(trans-4-propylcyclohexyl) benzoate: Shares a similar structure but differs in the position of the cyclohexyl ring.
4-Cyano-4’-biphenylyl 4-(trans-4-butylcyclohexyl) benzoate: Similar but with a butyl group instead of a propyl group.
Uniqueness
4-Cyano-4’-biphenylyl trans-4-(4-propylcyclohexyl)-1-cyclohexanecarboxylate is unique due to its specific combination of functional groups and structural elements, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C29H35NO2 |
|---|---|
Molecular Weight |
429.6 g/mol |
IUPAC Name |
(4-phenylphenyl) 4-cyano-4-(4-propylcyclohexyl)cyclohexane-1-carboxylate |
InChI |
InChI=1S/C29H35NO2/c1-2-6-22-9-13-26(14-10-22)29(21-30)19-17-25(18-20-29)28(31)32-27-15-11-24(12-16-27)23-7-4-3-5-8-23/h3-5,7-8,11-12,15-16,22,25-26H,2,6,9-10,13-14,17-20H2,1H3 |
InChI Key |
GIPHVIQWXBXIQD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CCC(CC1)C2(CCC(CC2)C(=O)OC3=CC=C(C=C3)C4=CC=CC=C4)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


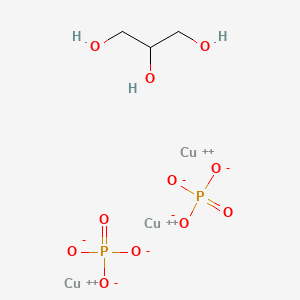
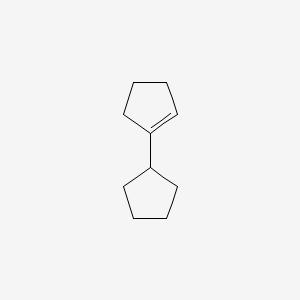
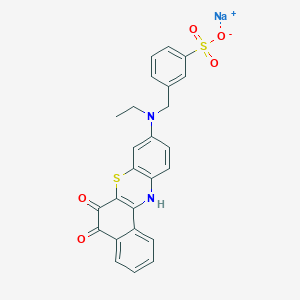
![Disodium;5-acetamido-3-[(5-chloro-2-hydroxyphenyl)diazenyl]-4-hydroxynaphthalene-2,7-disulfonate](/img/structure/B13798414.png)
